H-Glu-OMe

Description

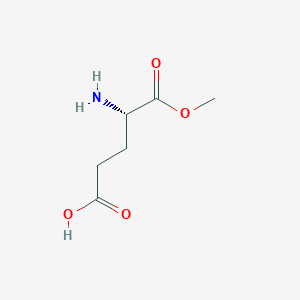

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWIYICDCVPBEW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331497 | |

| Record name | H-Glu-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6384-08-3 | |

| Record name | H-Glu-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic Acid 1-Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of H-Glu-OMe in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid α-methyl ester (H-Glu-OMe) and its derivatives are pivotal building blocks in contemporary chemical and biomedical research. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use in peptide synthesis and the development of glutamate receptor ligands. The guide details experimental protocols and presents quantitative data in a structured format to facilitate understanding and application in a research setting.

Core Applications in Research

This compound, a derivative of the essential amino acid L-glutamic acid, serves as a versatile precursor in various synthetic pathways. Its primary applications lie in two major areas:

-

Peptide Synthesis: Protected forms of this compound, such as Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH, are extensively used in Solid-Phase Peptide Synthesis (SPPS). The methyl ester group serves as a protecting group for the side-chain carboxyl group of glutamic acid, preventing unwanted side reactions during peptide chain elongation. This protection is crucial for the controlled, stepwise assembly of peptide sequences.[1][2][3][4][5][6][7][8]

-

Neuroscience and Drug Discovery: As an analog of the principal excitatory neurotransmitter glutamate, this compound and its derivatives are instrumental in the synthesis of ligands for glutamate receptors. These synthetic ligands are vital tools for studying the physiological and pathological roles of glutamate receptors, which are implicated in numerous neurological disorders. Research in this area focuses on developing agonists and antagonists for specific glutamate receptor subtypes, such as NMDA and AMPA receptors, to probe their function and for potential therapeutic applications.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of this compound derivatives.

Table 1: Synthesis of N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester

| Step | Reactants | Reagents | Reaction Time | Temperature | Yield | Purity |

| 1. Esterification | L-glutamic acid, Methanol | Thionyl chloride | 3 hours | 30-35 °C | - | - |

| 2. Boc Protection | L-glutamic acid dimethyl ester HCl | Di-tert-butyl dicarbonate, Sodium hydroxide | 3 hours | Room Temp. | 69.2% | 98.4% |

Data extracted from a patent describing a one-pot synthesis method.[9]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OMe)-OH

This protocol outlines the key steps for incorporating a glutamic acid residue into a peptide chain using Fmoc-Glu(OMe)-OH on a solid support.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Glu(OMe)-OH)

-

Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)[6]

-

Coupling reagents (e.g., HBTU, HATU)[7]

-

Base (e.g., Diisopropylethylamine - DIPEA)[7]

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)[6]

-

Solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)

Procedure:

-

Resin Swelling: The resin is swelled in an appropriate solvent (e.g., DMF) for 1-2 hours to ensure optimal reaction conditions.[6]

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treatment with 20% piperidine in DMF for 20-30 minutes. This exposes the free amine for the next coupling step.[6]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

-

Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Glu(OMe)-OH) is pre-activated with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF. This activated solution is then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

-

Washing: The resin is washed with DMF and DCM to remove unreacted reagents and by-products.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (including the methyl ester from the glutamic acid residue) are removed using a strong acid cocktail, typically containing TFA.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Synthesis of Conformationally Restricted Glutamate Analogs

This compound can be a starting material for the synthesis of conformationally restricted glutamate analogs, which are valuable tools for studying the pharmacology of glutamate receptors. The following is a conceptual workflow for such a synthesis.

Conceptual Workflow:

-

Protection: The amino group of this compound is protected (e.g., with a Boc group) to prevent its reactivity in subsequent steps.

-

Cyclization/Modification: The protected this compound undergoes a series of reactions to introduce conformational constraints. This can involve intramolecular cyclization or the addition of rigid chemical moieties.

-

Deprotection: The protecting groups are removed to yield the final conformationally restricted glutamate analog.

Caption: Synthesis of Glutamate Analogs Workflow.

Signaling Pathways

Synthetic glutamate analogs derived from precursors like this compound are crucial for elucidating the complex signaling pathways mediated by glutamate receptors. For instance, selective antagonists can be used to block specific receptor subtypes and observe the downstream effects on intracellular signaling cascades.

A simplified representation of a generic glutamate receptor signaling pathway that can be investigated using such synthetic analogs is shown below. Activation of ionotropic glutamate receptors (iGluRs) leads to ion influx and changes in membrane potential, while metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that activate second messenger systems.

Caption: Glutamate Receptor Signaling Pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Structure of L-Glutamic Acid α-Methyl Ester (H-Glu-OMe)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of L-Glutamic acid α-methyl ester, commonly referred to as H-Glu-OMe. This compound serves as a crucial building block in peptide synthesis and as a derivative of the nonessential amino acid, L-glutamic acid, which plays a significant role in the mammalian central nervous system.[1][2][3]

Core Chemical Properties

This compound is a white to off-white crystalline powder.[1][3] It is soluble in water and slightly soluble in methanol.[1] A summary of its key chemical and physical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-5-methoxy-5-oxopentanoic acid |

| Synonyms | This compound, L-Glutamic acid 1-methyl ester, 1-methyl L-glutamate |

| CAS Number | 6384-08-3 |

| Molecular Formula | C6H11NO4 |

| Molecular Weight | 161.16 g/mol [4] |

| SMILES | COC(=O)--INVALID-LINK--CCC(=O)O |

| InChI Key | SEWIYICDCVPBEW-BYPYZUCNSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white powder[1][3] |

| Melting Point | 145 °C[1][4] |

| Boiling Point | 303.3 ± 32.0 °C (Predicted)[1] |

| Density | 1.242 ± 0.06 g/cm³ (Predicted)[1] |

| Refractive Index | 14 ° (C=2, H2O)[4] |

| Water Solubility | Soluble[1][4] |

| Storage Temperature | 2-8°C[4] |

Chemical Structure

The structure of this compound features a chiral center at the alpha-carbon, inherited from the parent L-glutamic acid. The alpha-carboxylic acid group is esterified with a methyl group, while the gamma-carboxylic acid remains free. The amino group is attached to the alpha-carbon.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of glutamic acid methyl esters are crucial for their application in research and development. Below are representative experimental protocols.

Synthesis of L-Glutamic Acid Dimethyl Ester Hydrochloride

A common precursor and related compound is the dimethyl ester hydrochloride. A typical synthesis protocol is as follows:

Materials:

-

L-Glutamic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl2)

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen gas (N2)

Procedure:

-

To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide solution trap), add 300 g of anhydrous methanol.

-

Add 14.7 g (0.10 mol) of L-glutamic acid to the methanol.

-

Sequentially add 30.0 g (0.25 mol) of thionyl chloride.

-

Heat the reaction mixture to 60-63 °C and maintain stirring at this temperature for 7 hours.

-

After the reaction is complete, cool the system to 20-25 °C.

-

Displace the hydrogen chloride gas in the system by passing a stream of nitrogen gas through it for 30 minutes.

-

Recover the excess thionyl chloride and methanol by distillation.

-

To the residue, add 100 g of methyl tert-butyl ether and triturate the solid.

-

Collect the solid product by filtration and dry to obtain L-glutamic acid dimethyl ester hydrochloride.[5]

Characterization Data for L-Glutamic Acid Dimethyl Ester Hydrochloride

-

¹H NMR (400 MHz, D₂O): δ 4.24 - 4.19 (m, 1H), 3.85 (s, 3H), 3.73 (s, 3H), 2.65 (td, J = 7.3, 2.2 Hz, 2H), 2.37 - 2.13 (m, 2H).[5]

-

¹³C NMR (101 MHz, D₂O): δ 174.8, 170.2, 53.6, 52.4, 52.0, 29.2, 24.7.[5]

IR Spectroscopy

The infrared (IR) spectrum of L-glutamic acid 5-methyl ester shows characteristic carbonyl stretches. The presence of the ester group can be confirmed by a strong absorption band around 1730-1750 cm⁻¹. Other characteristic peaks would include those for the carboxylic acid O-H stretch (broad, around 2500-3300 cm⁻¹), N-H stretch of the amine (around 3300-3500 cm⁻¹), and C-O stretch of the ester (around 1000-1300 cm⁻¹).

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of a glutamic acid methyl ester derivative.

Caption: General workflow for the synthesis and purification of this compound derivatives.

Stability and Reactivity

This compound is a stable compound under recommended storage conditions (2-8°C in a dry, inert atmosphere). As an amino acid ester, it is susceptible to hydrolysis back to L-glutamic acid under acidic or basic conditions. The primary amine can undergo typical reactions such as acylation and alkylation. Its main utility lies in its role as a protected form of glutamic acid for peptide synthesis, where the free gamma-carboxylic acid can be coupled with another amino acid after activation.

References

H-Glu-OMe: An In-Depth Technical Guide on the Putative Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Glu-OMe (L-Glutamic acid α-methyl ester) is a derivative of the principal excitatory neurotransmitter in the central nervous system, L-glutamate. While its direct mechanism of action in neurons has not been extensively elucidated in publicly available literature, this guide synthesizes current knowledge on glutamatergic signaling and the pharmacology of glutamate analogs to propose a putative mechanism of action. This document outlines potential interactions with glutamate receptors and transporters, and considers the possibility of this compound acting as a prodrug. Furthermore, it provides detailed experimental protocols and data presentation formats to guide future research in comprehensively characterizing the neuronal effects of this compound.

Introduction

L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1][2] Its activity is mediated by a family of ionotropic (NMDA, AMPA, and kainate) and metabotropic (mGluR) receptors.[3][4] Dysregulation of glutamatergic signaling is implicated in various neurological and psychiatric disorders.[2]

This compound, as the α-methyl ester of L-glutamic acid, represents a modification of the endogenous ligand. The addition of a methyl ester group at the alpha-carboxyl position can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, which may affect its ability to cross the blood-brain barrier and interact with its molecular targets.[5] This guide explores the two primary hypotheses for the mechanism of action of this compound in neurons: direct interaction with glutamate receptors and transporters, and its potential role as a glutamate prodrug.

Putative Mechanisms of Action

Due to the lack of direct experimental evidence, the following mechanisms are proposed based on the structure of this compound and the known pharmacology of the glutamatergic system.

Direct Interaction with Glutamate Receptors and Transporters

The structural similarity of this compound to L-glutamate suggests that it may directly interact with glutamate binding sites on receptors and transporters. The α-methyl ester modification could, however, alter its binding affinity and efficacy compared to glutamate.

-

Glutamate Receptors: It is plausible that this compound could act as an agonist, partial agonist, or antagonist at ionotropic and metabotropic glutamate receptors. The bulky methyl ester group might sterically hinder the conformational changes required for full receptor activation, potentially leading to antagonistic or partial agonistic effects. For instance, other glutamate esters, such as glutamic acid diethyl ester, have been shown to act as non-NMDA receptor antagonists.

-

Glutamate Transporters (EAATs): Excitatory Amino Acid Transporters are crucial for maintaining low extracellular glutamate concentrations.[1] this compound could potentially act as a substrate for these transporters, being taken up into neurons and glia, or as an inhibitor, blocking the uptake of endogenous glutamate.

Prodrug Hypothesis

A compelling hypothesis is that this compound functions as a prodrug, which is a biologically inactive compound that can be metabolized in the body to produce a drug. In this scenario, the lipophilic nature of the methyl ester could facilitate its passage across the blood-brain barrier.[5] Once in the brain, ubiquitous esterase enzymes could hydrolyze the ester bond, releasing L-glutamate and methanol.[6]

This localized increase in L-glutamate concentration would then lead to the activation of glutamate receptors and subsequent neuronal signaling.

Hypothesized mechanism of this compound action in the CNS.

Proposed Signaling Pathways

Assuming this compound leads to an increase in extracellular glutamate, it would trigger well-established glutamatergic signaling cascades.

-

Ionotropic Receptor Activation: Activation of AMPA and NMDA receptors would lead to an influx of Na+ and Ca2+ ions, respectively, causing neuronal depolarization.[7] A significant influx of Ca2+ through NMDA receptors can activate a multitude of downstream signaling pathways involving kinases like CaMKII and protein kinase C (PKC), and transcription factors such as CREB, ultimately influencing synaptic plasticity and gene expression.[8]

-

Metabotropic Receptor Activation: Activation of Group I mGluRs (mGluR1 and mGluR5) would lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates PKC.[9] Activation of Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6-8) mGluRs is generally coupled to the inhibition of adenylyl cyclase, leading to decreased cAMP levels.[9]

Downstream signaling pathways activated by glutamate.

Data Presentation

To facilitate the comparison of experimental data, all quantitative results should be summarized in clearly structured tables.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | NMDA Receptor | AMPA Receptor | Kainate Receptor | mGluR1 | mGluR5 |

| L-Glutamate | Value | Value | Value | Value | Value |

| This compound | Value | Value | Value | Value | Value |

| Reference Antagonist | Value | Value | Value | Value | Value |

Table 2: Functional Activity at Glutamate Receptors (EC50/IC50, µM)

| Compound | NMDA (Agonist) | NMDA (Antagonist) | AMPA (Agonist) | AMPA (Antagonist) | mGluR5 (Agonist) | mGluR5 (Antagonist) |

| L-Glutamate | Value | N/A | Value | N/A | Value | N/A |

| This compound | Value | Value | Value | Value | Value | Value |

| Reference Compound | Value | Value | Value | Value | Value | Value |

Table 3: Glutamate Transporter Activity (IC50, µM or Km, µM)

| Compound | EAAT1 Inhibition | EAAT2 Inhibition | EAAT3 Inhibition | EAAT2 Substrate Affinity (Km) |

| L-Glutamate | N/A | N/A | N/A | Value |

| This compound | Value | Value | Value | Value |

| Reference Inhibitor | Value | Value | Value | N/A |

Table 4: Enzymatic Hydrolysis of this compound

| Brain Region | Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) |

| Cortex | Homogenate | Value | Value |

| Hippocampus | Homogenate | Value | Value |

| Striatum | Homogenate | Value | Value |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Neuronal Cell Culture

-

Objective: To obtain primary neuronal cultures for subsequent in vitro assays.

-

Method:

-

Dissect cortices or hippocampi from E18 rat or mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.

-

Triturate the tissue gently with a fire-polished Pasteur pipette in DMEM supplemented with 10% fetal bovine serum (FBS) to obtain a single-cell suspension.

-

Plate the cells onto poly-D-lysine coated plates or coverslips at a desired density.

-

After 24 hours, replace the medium with Neurobasal medium supplemented with B-27 and GlutaMAX.

-

Maintain the cultures at 37°C in a 5% CO2 incubator for 7-14 days before use.

-

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to glutamate receptors.

-

Method:

-

Prepare crude membrane fractions from cultured neurons or specific brain regions.

-

Incubate the membranes with a specific radioligand (e.g., [3H]MK-801 for NMDA receptors, [3H]AMPA for AMPA receptors) in the presence of varying concentrations of this compound.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the effects of this compound on neuronal membrane properties and synaptic currents.

-

Method:

-

Prepare acute brain slices or use cultured neurons on coverslips.

-

Place the preparation in a recording chamber on an upright microscope and perfuse with artificial cerebrospinal fluid (aCSF).

-

Pull glass microelectrodes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

-

Under visual guidance, form a gigaseal between the electrode tip and the neuronal membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

In voltage-clamp mode, record spontaneous or evoked excitatory postsynaptic currents (EPSCs).

-

In current-clamp mode, record the resting membrane potential and firing properties.

-

Bath-apply this compound at various concentrations and record the changes in the measured parameters.

-

Workflow for electrophysiological recording.

Intracellular Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration in response to this compound.

-

Method:

-

Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Mount the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

-

Record baseline fluorescence.

-

Perfuse the cells with a solution containing this compound and continuously record the fluorescence intensity.

-

Calibrate the fluorescence signal to determine the intracellular calcium concentration.

-

Glutamate Uptake Assay

-

Objective: To determine if this compound is a substrate or inhibitor of glutamate transporters.

-

Method:

-

Use primary astrocyte cultures or synaptosomes, which are rich in glutamate transporters.

-

Incubate the cells or synaptosomes with [3H]-L-glutamate in the presence or absence of varying concentrations of this compound.

-

After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

A decrease in [3H]-L-glutamate uptake in the presence of this compound would indicate inhibition.

-

Enzymatic Hydrolysis Assay

-

Objective: To determine if this compound is hydrolyzed by brain esterases.

-

Method:

-

Prepare brain homogenates from different regions (e.g., cortex, hippocampus).

-

Incubate the homogenates with a known concentration of this compound at 37°C.

-

At various time points, stop the reaction by adding a quenching solution (e.g., ice-cold methanol).

-

Analyze the samples using high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the decrease in this compound and the appearance of L-glutamate.

-

Conclusion

The precise mechanism of action of this compound in neurons remains to be experimentally determined. Based on its chemical structure, it is plausible that it interacts directly with glutamate receptors and transporters, or acts as a prodrug that is converted to L-glutamate in the brain. The experimental protocols outlined in this guide provide a comprehensive framework for future research to rigorously test these hypotheses and fully characterize the neuropharmacological profile of this compound. Such studies are essential to understand its potential as a research tool or a therapeutic agent.

References

- 1. nbinno.com [nbinno.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Glutamate and Glutamate Receptors in the Vertebrate Retina - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 5. Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of L-Glutamic Acid α-Methyl Ester (H-Glu-OMe): A Technical Guide for Researchers

An In-depth Analysis of the Solubility of a Key Amino Acid Derivative in Various Solvents for Applications in Research and Drug Development

This technical guide provides a comprehensive overview of the solubility of L-Glutamic acid α-methyl ester (H-Glu-OMe), a derivative of the non-essential amino acid L-glutamic acid. Understanding the solubility of this compound is critical for its application in various scientific disciplines, including peptide synthesis, drug formulation, and neuroscience research. This document offers quantitative solubility data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows to support researchers, scientists, and drug development professionals.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of common laboratory solvents across various temperatures. The following tables summarize the mole fraction solubility (x₁) of this compound, providing a clear basis for solvent selection in experimental design.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (K) [1]

| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 2-Propanol |

| 283.15 | 0.0335 | 0.0010 | 0.0002 | 0.0001 | 0.0001 |

| 288.15 | 0.0368 | 0.0011 | 0.0002 | 0.0001 | 0.0001 |

| 293.15 | 0.0401 | 0.0012 | 0.0002 | 0.0001 | 0.0001 |

| 298.15 | 0.0426 | 0.0014 | 0.0002 | 0.0001 | 0.0001 |

| 303.15 | 0.0463 | 0.0015 | 0.0002 | 0.0001 | 0.0002 |

| 308.15 | 0.0505 | 0.0017 | 0.0003 | 0.0002 | 0.0002 |

| 313.15 | 0.0541 | 0.0019 | 0.0003 | 0.0002 | 0.0002 |

| 318.15 | 0.0577 | 0.0021 | 0.0003 | 0.0002 | 0.0002 |

| 323.15 | 0.0608 | 0.0023 | 0.0004 | 0.0002 | 0.0003 |

Table 2: Mole Fraction Solubility (x₁) of this compound in Additional Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | Acetone | 2-Butanone | Acetonitrile | 1,4-Dioxane | Ethyl Acetate | n-Hexane | Dichloromethane |

| 283.15 | 0.0002 | 0.0001 | 0.00003 | 0.0003 | 0.0001 | 0.0001 | 0.00002 |

| 288.15 | 0.0002 | 0.0001 | 0.00003 | 0.0003 | 0.0001 | 0.0001 | 0.00002 |

| 293.15 | 0.0002 | 0.0001 | 0.00003 | 0.0003 | 0.0001 | 0.0001 | 0.00002 |

| 298.15 | 0.0002 | 0.0001 | 0.00003 | 0.0003 | 0.0001 | 0.0001 | 0.00002 |

| 303.15 | 0.0003 | 0.0001 | 0.00004 | 0.0004 | 0.0002 | 0.0001 | 0.00003 |

| 308.15 | 0.0003 | 0.0001 | 0.00004 | 0.0004 | 0.0002 | 0.0001 | 0.00003 |

| 313.15 | 0.0003 | 0.0002 | 0.00005 | 0.0004 | 0.0002 | 0.0001 | - |

| 318.15 | 0.0004 | 0.0002 | 0.00005 | 0.0005 | 0.0002 | 0.0002 | - |

| 323.15 | 0.0004 | 0.0002 | 0.00006 | 0.0005 | 0.0003 | 0.0002 | - |

Note: Dichloromethane data is not available for temperatures above 308.15 K.

Experimental Protocol for Solubility Determination

The quantitative solubility data presented in this guide was determined using the gravimetric method. This is a widely accepted and reliable technique for measuring the solubility of solid compounds in liquid solvents.

Protocol: Gravimetric Solubility Determination

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a temperature controller with a circulating water bath, and an analytical balance.

-

Procedure: a. An excess amount of this compound is added to a known mass of the selected solvent in the jacketed glass vessel. b. The mixture is continuously stirred at a constant, controlled temperature to ensure equilibrium is reached. The system is typically allowed to equilibrate for several hours. c. After equilibration, stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle. d. A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. e. The withdrawn sample is immediately weighed. f. The solvent is then evaporated from the sample under vacuum or at an elevated temperature. g. The mass of the remaining solid this compound is determined using an analytical balance. h. The mole fraction solubility is then calculated from the mass of the dissolved this compound and the mass of the solvent in the sampled supernatant.

-

Polymorph Analysis: To ensure that the solid phase in equilibrium with the solution does not undergo a polymorphic transformation during the experiment, the solid residue is typically analyzed using techniques such as Powder X-ray Diffraction (PXRD) before and after the solubility measurement.[1]

Biological and Experimental Context

Relevance in Neurotransmission

This compound is the methyl ester of L-glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate nervous system.[2] In biological systems, ester groups can be hydrolyzed by esterase enzymes. Therefore, this compound can serve as a precursor to L-glutamic acid. The metabolic conversion of this compound to L-glutamic acid allows it to participate in glutamatergic neurotransmission, which is fundamental for cognitive functions such as learning and memory.[2]

References

H-Glu-OMe (L-Glutamic Acid α-Methyl Ester): A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu-OMe, or L-Glutamic acid α-methyl ester, is a derivative of the non-essential amino acid L-glutamic acid. It serves as a crucial building block in peptide synthesis, where the methyl ester group protects the α-carboxyl group, preventing unwanted side reactions during peptide chain elongation.[1] Beyond its role in synthesis, as a derivative of glutamic acid—the primary excitatory neurotransmitter in the mammalian central nervous system—this compound holds potential for applications in neuroscience and pharmacology, possibly acting as a prodrug to modulate glutamatergic signaling.[2][3] Understanding the stability and degradation profile of this compound is paramount for its effective use in research and drug development, ensuring the integrity of the molecule and the reproducibility of experimental outcomes.

This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Physicochemical Properties and Storage Recommendations

This compound is typically a white to off-white crystalline powder.[2] It is soluble in water and various organic solvents, a property that facilitates its use in a range of experimental settings.[2] General recommendations for the storage of this compound are summarized in the table below. Adherence to these conditions is critical to minimize degradation and preserve the compound's purity over time.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions, such as hydrolysis and cyclization. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation. |

| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. |

| Environment | Keep in a dry and well-ventilated place. | To minimize exposure to moisture. |

Stability Profile and Degradation Pathways

The chemical stability of this compound is influenced by several factors, most notably pH, temperature, and the presence of enzymatic activity. While specific kinetic data for the degradation of this compound is not extensively published, its stability profile can be inferred from the known chemistry of amino acid esters and its parent compound, L-glutamic acid.

The primary degradation pathways for this compound are anticipated to be:

-

Ester Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to yield L-glutamic acid and methanol. This reaction is reversible.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions (pH > 8), the ester undergoes rapid, irreversible hydrolysis to form the carboxylate salt of L-glutamic acid.[4] This is often the most significant degradation pathway in aqueous solutions.

-

-

Intramolecular Cyclization (Pyroglutamate Formation): Similar to L-glutamic acid and L-glutamine, this compound can undergo intramolecular cyclization to form a derivative of pyroglutamic acid (5-oxo-proline). This reaction is favored at neutral to slightly acidic pH and is accelerated by heat.

-

Oxidative Degradation: Although generally less reactive than amino acids like methionine or cysteine, the molecule could be susceptible to oxidation under harsh oxidative stress conditions, potentially leading to a variety of degradation products.

The following diagram illustrates the primary anticipated degradation pathways of this compound.

References

In-Depth Technical Guide: 1-Methyl L-Glutamate (CAS 6384-08-3)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

1-Methyl L-Glutamate, identified by the CAS number 6384-08-3, is the α-methyl ester derivative of the non-essential amino acid L-glutamic acid. This compound serves as a valuable building block in peptide synthesis and as a research tool in neurobiology due to its structural relationship to the principal excitatory neurotransmitter, glutamate.

Synonyms: L-Glutamic acid 1-methyl ester, H-Glu-OMe, (4S)-4-amino-5-methoxy-5-oxopentanoic acid.[1]

The key physicochemical properties of 1-Methyl L-Glutamate are summarized in the table below, providing a comprehensive overview for laboratory use and experimental design.

| Property | Value | Reference |

| Molecular Formula | C6H11NO4 | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 145 °C (decomposes) | [3] |

| Solubility | Soluble in water | |

| Specific Rotation [α]20/D | +34.0° to +37.0° (c=2, H2O) | [2] |

Synthesis

The synthesis of 1-Methyl L-Glutamate typically involves the selective esterification of the α-carboxylic acid group of L-glutamic acid. Several methods have been reported, with the most common approaches utilizing acid-catalyzed esterification in methanol.

Experimental Protocol: Synthesis via Thionyl Chloride

A prevalent method for the synthesis of L-glutamic acid esters involves the use of thionyl chloride (SOCl2) in methanol. This reagent facilitates the formation of the methyl ester by activating the carboxylic acid. While this method can lead to the formation of the diester, careful control of reaction conditions can favor the formation of the monoester.[4]

Materials:

-

L-Glutamic acid

-

Anhydrous Methanol

-

Thionyl chloride (SOCl2)

-

Dry ether or other suitable non-polar solvent for precipitation

-

Reaction vessel with a stirring mechanism and a drying tube

Procedure:

-

Suspend L-glutamic acid in anhydrous methanol at 0 °C in a flask equipped with a stirrer and a drying tube.

-

Slowly add thionyl chloride dropwise to the cooled suspension with constant stirring. An excess of thionyl chloride is typically used.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 24-72 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess solvent and reagent are removed under reduced pressure.

-

The resulting crude product, often the hydrochloride salt of the ester, is triturated with a dry non-polar solvent like ether to induce precipitation.

-

The solid product is collected by filtration, washed with the non-polar solvent to remove any unreacted starting materials and by-products, and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Experimental Protocol: Synthesis using Trimethylchlorosilane

An alternative and convenient method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol. This system offers mild reaction conditions and generally provides good to excellent yields of the corresponding amino acid methyl ester hydrochlorides.[5]

Materials:

-

L-Glutamic acid

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl)

-

Round bottom flask with a magnetic stirrer

Procedure:

-

To a suspension of L-glutamic acid in anhydrous methanol in a round bottom flask, slowly add trimethylchlorosilane with stirring at room temperature.

-

Continue stirring the resulting solution or suspension at room temperature. Monitor the reaction's progress using TLC.

-

Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to obtain the product, typically as its hydrochloride salt.

Biological Activity and Signaling Pathways

As a derivative of L-glutamic acid, 1-Methyl L-Glutamate is of significant interest in neuropharmacology and drug development. L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. It exerts its effects through ionotropic (NMDA, AMPA, and kainate receptors) and metabotropic glutamate receptors (mGluRs).

While specific studies detailing the direct interaction and signaling pathways of 1-Methyl L-Glutamate are limited, it is hypothesized to act as an analog or prodrug of L-glutamate, potentially interacting with glutamate receptors. The ester group may influence its transport across cell membranes and its metabolic stability.

General Glutamate Receptor Signaling

Glutamate receptor activation initiates a cascade of intracellular events.

-

Ionotropic Receptors (iGluRs): These are ligand-gated ion channels. Upon glutamate binding, they open to allow the influx of cations (Na+ and Ca2+), leading to depolarization of the postsynaptic membrane and initiation of an action potential.[6]

-

Metabotropic Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[6]

-

Group I mGluRs (mGluR1 and mGluR5): Couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6]

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs: Couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

The following diagram illustrates the general signaling pathways activated by glutamate, which may be relevant for understanding the potential biological effects of 1-Methyl L-Glutamate.

Caption: General overview of glutamate receptor signaling pathways.

Experimental Assays

To investigate the biological activity of 1-Methyl L-Glutamate, various in vitro and in vivo assays can be employed. These assays are designed to assess its interaction with glutamate receptors, its effect on neuronal activity, and its potential as a therapeutic agent.

Receptor Binding Assays

Radioligand binding assays can be utilized to determine the affinity of 1-Methyl L-Glutamate for different glutamate receptor subtypes. This involves incubating neuronal membranes with a radiolabeled ligand known to bind to a specific receptor subtype in the presence of varying concentrations of 1-Methyl L-Glutamate.

Electrophysiology

Patch-clamp electrophysiology on cultured neurons or brain slices can directly measure the effect of 1-Methyl L-Glutamate on the activity of ionotropic and metabotropic glutamate receptors. By recording changes in membrane potential and ion currents in response to the application of the compound, its agonist or antagonist properties can be determined.

Calcium Imaging

Calcium imaging techniques, using fluorescent calcium indicators, can be used to monitor changes in intracellular calcium concentrations in neurons upon application of 1-Methyl L-Glutamate. This is particularly relevant for assessing the activation of NMDA receptors and Group I mGluRs, which are linked to calcium signaling.

The following diagram outlines a general workflow for assessing the biological activity of a compound like 1-Methyl L-Glutamate.

Caption: General experimental workflow for biological activity assessment.

Spectroscopic Data

Note: The following data are for related compounds and should be used for reference purposes only.

-

¹H NMR (L-Glutamic acid, 500 MHz, H₂O): δ 3.78 (t, 1H), 2.49 (t, 2H), 2.13 (m, 2H).

-

¹³C NMR (L-Glutamic acid, 125 MHz, H₂O): δ 181.5, 174.8, 55.0, 33.5, 30.1.[7]

-

IR (L-Glutamic acid 5-methyl ester): Characteristic peaks for C=O stretching (ester and carboxylic acid), N-H stretching, and C-O stretching would be expected.

Applications in Research and Drug Development

1-Methyl L-Glutamate holds potential in several areas of research and development:

-

Peptide Synthesis: As a protected form of glutamic acid, it is a key intermediate in the synthesis of peptides containing glutamic acid residues.

-

Neuroscience Research: It can be used as a tool to study the glutamatergic system, including the function of glutamate receptors and transporters.

-

Drug Discovery: As a glutamate analog, it may serve as a lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders where the glutamatergic system is implicated, such as Alzheimer's disease, Parkinson's disease, epilepsy, and depression. The methyl ester modification could potentially be exploited to improve pharmacokinetic properties, such as blood-brain barrier penetration.

Conclusion

1-Methyl L-Glutamate (CAS 6384-08-3) is a chemically and biologically significant derivative of L-glutamic acid. Its synthesis is well-established, and its structural similarity to glutamate makes it a compound of high interest for neuroscience research and drug development. Further detailed investigation into its specific interactions with glutamate receptor subtypes and its downstream signaling effects is warranted to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

- 1. Activation of Metabotropic Glutamate Receptor 1 Accelerates NMDA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methyl L-Glutamate 6384-08-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148) [hmdb.ca]

H-Glu-OMe as a Potential Neurotransmitter Precursor: A Technical Guide for Researchers

Disclaimer: The role of L-Glutamic acid α-methyl ester (H-Glu-OMe) as a direct neurotransmitter precursor is a subject of theoretical interest rather than established scientific fact. There is a notable scarcity of published research specifically investigating its efficacy and mechanism in elevating central nervous system (CNS) glutamate levels. This guide, therefore, serves as a technical exploration of its potential, framed within the broader context of glutamate prodrug strategies. It is intended for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Modulating Brain Glutamate

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, integral to a vast array of physiological processes including synaptic plasticity, learning, and memory[1][2][3]. Conversely, dysregulation of glutamatergic neurotransmission is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression[4][5][6].

Despite its central role, direct administration of glutamate as a therapeutic agent is unfeasible. Glutamate is a non-essential amino acid that does not readily cross the blood-brain barrier (BBB)[3]. The brain maintains a delicate homeostasis of glutamate, with high-affinity transport systems actively removing it from the extracellular fluid to prevent excitotoxicity[7]. This has led to the exploration of prodrug strategies, wherein a lipophilic, inactive derivative of glutamate could potentially cross the BBB and subsequently be metabolized into the active neurotransmitter within the CNS.

This compound, the α-methyl ester of L-glutamic acid, represents a chemically logical candidate for such a prodrug. Esterification of the carboxyl group increases lipophilicity, a key factor in passive diffusion across the BBB. This guide will explore the theoretical framework, potential mechanisms, and the necessary experimental validation for this compound as a neurotransmitter precursor.

Chemical and Physical Properties of this compound

This compound, also known as L-Glutamic acid 1-methyl ester or methyl L-glutamate, is a derivative of glutamic acid[8][9]. Its primary characteristic is the esterification of the alpha-carboxyl group with a methyl group.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₁NO₄ | [9] |

| Molecular Weight | 161.16 g/mol | [9] |

| CAS Number | 6384-08-3 | [8] |

| Appearance | White to off-white crystalline powder | [8][9] |

| Solubility | Soluble in water and organic solvents | [8] |

| Synonyms | This compound, 5-Methyl L-Glutamate | [10] |

The enhanced solubility in organic solvents compared to its parent compound, L-glutamic acid, is a feature that theoretically improves its ability to permeate biological membranes[8].

Hypothetical Mechanism of Action as a Glutamate Precursor

The proposed mechanism for this compound to act as a glutamate precursor involves a two-step process:

-

Blood-Brain Barrier Penetration: The methyl ester group neutralizes one of the negative charges on the glutamate molecule at physiological pH, reducing its polarity and increasing its lipophilicity. This modification is hypothesized to facilitate its transport across the lipid-rich endothelial cells of the BBB via passive diffusion.

-

Intracerebral Metabolism: Once within the CNS, this compound would need to be hydrolyzed back into L-glutamic acid and methanol. This reaction is catalyzed by esterase enzymes, which are known to be present in the brain. The newly formed L-glutamate would then be available to enter the neurotransmitter pool.

The following diagram illustrates this hypothetical pathway.

Proposed Experimental Protocols for Validation

To validate the hypothesis that this compound serves as a glutamate precursor, a series of in vitro and in vivo experiments are required.

-

Objective: To determine if this compound can cross a biological barrier mimicking the BBB more effectively than L-glutamic acid.

-

Methodology:

-

Cell Culture: Utilize a well-established in vitro BBB model, such as a co-culture of brain capillary endothelial cells and astrocytes on a Transwell insert.

-

Compound Administration: Add equimolar concentrations of this compound and L-glutamic acid (as a control) to the apical (blood-side) chamber.

-

Sampling: At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (brain-side) chamber.

-

Quantification: Analyze the concentration of each compound in the basolateral samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound. A significantly higher Papp for this compound would support the hypothesis of enhanced BBB penetration.

-

-

Objective: To measure real-time changes in extracellular glutamate concentrations in the brain of a living animal following systemic administration of this compound.

-

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Implantation: Surgically implant a microdialysis guide cannula into a specific brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Microdialysis: After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.

-

Drug Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A control group should receive a vehicle solution.

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.

-

Analysis: Quantify glutamate concentrations in the dialysate samples using HPLC with fluorescence detection.

-

Data Presentation: Present data as a percentage change from baseline glutamate levels. A significant and sustained increase in the this compound group compared to the control group would provide direct evidence of its precursor activity.

-

The following diagram outlines this proposed experimental workflow.

Target Glutamatergic Signaling Pathways

If this compound successfully increases synaptic glutamate levels, it would modulate the primary glutamate receptor systems. Glutamate receptors are broadly classified into two families: ionotropic and metabotropic.

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They include:

-

AMPA Receptors: Responsible for the majority of fast excitatory neurotransmission.

-

NMDA Receptors: Voltage-dependent and permeable to Ca²⁺, playing a critical role in synaptic plasticity[2].

-

Kainate Receptors: Involved in both pre- and post-synaptic signaling.

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and cell excitability through second messenger systems, resulting in slower, more sustained effects[3].

An elevation in precursor supply would non-selectively increase the activation of all these receptor subtypes, contingent on synaptic activity and release.

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. acnp.org [acnp.org]

- 3. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 4. Glutamate: Function and healthy levels [medicalnewstoday.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Glutamate Is Managed by the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 6384-08-3: this compound | CymitQuimica [cymitquimica.com]

- 9. Buy Glutamic acid, 1-methyl ester [smolecule.com]

- 10. This compound | 6384-08-3 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis remains a valuable technique for the production of peptides, particularly for large-scale synthesis and the preparation of shorter peptides or peptide fragments. This document provides detailed application notes and protocols for the coupling of N-protected amino acids to the free amine of L-Glutamic acid dimethyl ester hydrochloride (H-Glu-OMe·HCl). The protocols outlined below utilize common coupling reagents and are adaptable for the synthesis of various dipeptides.

Core Concepts in Solution-Phase Peptide Coupling

Successful peptide bond formation in solution hinges on the activation of the carboxylic acid group of the N-protected amino acid, followed by nucleophilic attack from the amino group of this compound. The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and prevent racemization at the chiral center of the amino acids.[1][2][3]

Commonly employed strategies involve the use of carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve reaction rates.[2][4] Phosphonium and uronium salt-based reagents, for instance, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), offer high coupling efficiency and are also widely used.[4][5][6]

The selection of protecting groups for the N-terminus of the incoming amino acid is another crucial consideration. The tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Z or Cbz) groups are frequently used in solution-phase synthesis due to their stability and well-established deprotection methods.[7]

Experimental Workflow

The general workflow for the solution-phase coupling of an N-protected amino acid to this compound is depicted below. This process involves the neutralization of the this compound·HCl salt, activation of the N-protected amino acid, the coupling reaction itself, and subsequent workup and purification steps.

Caption: General workflow for solution-phase peptide coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of dipeptides using this compound. Please note that yields are highly dependent on the specific amino acid being coupled and the purification method.

| N-Protected Amino Acid | Coupling Reagent/Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Z-Glu(OMe)-OH | DCC/HOSU | - | Dichloromethane | 8 | >95 (crude) |

| Boc-Ala-OH | TBTU/DIEA | DIEA | DMF/DCM | 4 | ~90 |

| Boc-Phe-OH | EDC/HOBt | NMM | Dichloromethane | 12-24 | 70-85 |

| Z-Phe-OH | T3P® | DIPEA | Ethyl Acetate | 2.5 | >98 |

| Boc-N-Me-D-Glu-OH | HBTU/HOBt | DIPEA | DMF | 2-4 | High |

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling of Boc-Phe-OH with this compound

This protocol describes a standard procedure for dipeptide synthesis using EDC and HOBt.

Materials:

-

Boc-Phe-OH

-

This compound·HCl

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound·HCl (1.0 eq) in anhydrous DCM.

-

Add NMM (1.1 eq) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Add the solution from step 3 to the solution from step 2.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred reaction mixture.[8]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: HBTU Mediated Coupling of Boc-N-Me-D-Glu-OH with this compound

This protocol is suitable for more challenging couplings, including those involving N-methylated amino acids, utilizing the highly efficient HBTU reagent.[5]

Materials:

-

Boc-N-Me-D-Glu-OH

-

This compound·HCl

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt.

-

In a separate flask, dissolve Boc-N-Me-D-Glu-OH (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.[5]

-

Add DIPEA (2.0 eq) to the solution from step 2 and stir for 5-10 minutes to pre-activate the carboxylic acid.[5]

-

Add the solution from step 1 to the activated acid mixture from step 3.

-

Stir the reaction at room temperature for 2-4 hours.[5]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Signaling Pathways and Logical Relationships

The activation of the carboxylic acid is a key step in peptide bond formation. The following diagram illustrates the general mechanism of carbodiimide-mediated activation in the presence of HOBt.

Caption: Carbodiimide-mediated peptide coupling mechanism with HOBt.

Troubleshooting and Key Considerations

-

Racemization: The risk of racemization is a significant concern in peptide synthesis. The addition of HOBt or other additives is crucial for minimizing this side reaction, especially when using carbodiimide coupling reagents.[1][2] The choice of a less reactive, but more selective, coupling reagent can also be beneficial.

-

Byproduct Removal: The removal of byproducts, such as dicyclohexylurea (DCU) when using DCC, is essential for obtaining a pure product. DCU is largely insoluble in many organic solvents and can often be removed by filtration.[2] The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup.[2][8]

-

Solvent Choice: Anhydrous solvents are critical for successful coupling reactions to prevent the hydrolysis of activated intermediates. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices.[5]

-

Reaction Monitoring: TLC is a convenient method for monitoring the progress of the reaction by observing the consumption of the starting materials and the formation of the product.

-

Purification: Silica gel column chromatography is the most common method for purifying the final dipeptide product. The choice of eluent will depend on the polarity of the protected dipeptide.

By following these protocols and considering the key factors outlined above, researchers can successfully perform solution-phase peptide couplings with this compound to generate a variety of dipeptides for further research and development.

References

Application Notes and Protocols for the Use of Fmoc-Glu(OMe)-OH in Fmoc-Based Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Fmoc-based solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids is critical for the successful synthesis of complex peptides. For glutamic acid, the standard protecting group for the side-chain carboxyl group is the tert-butyl (tBu) ester, utilized in the form of Fmoc-Glu(OtBu)-OH. This protecting group is favored for its stability during peptide chain elongation and its facile removal under the final acidic cleavage conditions with trifluoroacetic acid (TFA).

However, for synthetic strategies that require selective modification of the glutamic acid side chain while the peptide remains anchored to the solid support, an orthogonal protecting group is necessary. The methyl ester (OMe), in the form of Fmoc-Glu(OMe)-OH , provides such orthogonality. The methyl ester is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions of final cleavage. It can be selectively removed on-resin using basic hydrolysis (saponification), enabling the synthesis of cyclic peptides, branched peptides, and peptides with various side-chain modifications.

This document provides detailed application notes and protocols for the effective use of Fmoc-Glu(OMe)-OH in Fmoc-SPPS, with a focus on its application in orthogonal synthesis strategies.

Data Presentation: Comparison of Glutamic Acid Protecting Groups

| Parameter | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OMe)-OH |

| Primary Function | Side-chain carboxyl protection during standard linear peptide synthesis. | Orthogonal side-chain carboxyl protection for on-resin modification. |

| Deprotection Condition | Strong acid (e.g., high concentration of TFA), concurrently with resin cleavage. | Basic hydrolysis (saponification) on-resin (e.g., LiOH, NaOH). Stable to standard TFA cleavage. |

| Orthogonality | Not orthogonal to final cleavage from most acid-labile resins. | Orthogonal to Fmoc deprotection (base) and final TFA cleavage (acid). |

| Coupling Efficiency | Generally good coupling efficiency.[1] | Can sometimes exhibit slightly slower coupling kinetics due to the less sterically hindered nature of the methyl ester compared to the tert-butyl group, though specific comparative data is limited. |

| Primary Application | Synthesis of linear peptides. | Synthesis of cyclic peptides (side-chain to backbone or side-chain to side-chain), branched peptides, and peptides with side-chain modifications. |

| Key Advantage | Well-established, robust for standard peptide synthesis.[1] | Enables selective on-resin modification of the glutamic acid side chain. |

| Potential Side Reactions | Prone to aspartimide formation in susceptible sequences (e.g., -Asp-Gly-).[1] | Risk of racemization at the α-carbon of the glutamic acid residue during basic saponification.[2][3] Potential for premature cleavage from base-labile resins during saponification. |

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Glu(OMe)-OH in Fmoc-SPPS

This protocol describes the incorporation of a Fmoc-Glu(OMe)-OH residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Glu(OMe)-OH

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Glu(OMe)-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and a non-nucleophilic base can be performed.

-

Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.

Protocol 2: On-Resin Saponification of the Glu(OMe) Side Chain

This protocol describes the selective removal of the methyl ester protecting group from the glutamic acid side chain while the peptide remains attached to the resin. Caution: This procedure involves the use of a strong base and requires careful optimization to avoid side reactions such as racemization and premature cleavage from the resin. The use of LiOH is generally preferred over NaOH to minimize racemization.[3]

Materials:

-

Fmoc-protected peptide-resin containing a Glu(OMe) residue

-

Lithium hydroxide (LiOH)

-

Solvent system: e.g., a mixture of Tetrahydrofuran (THF) and water, or Dioxane and water.

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Dilute aqueous acid (e.g., 1 M HCl) for neutralization

-

Buffer for pH adjustment (e.g., phosphate buffer)

Procedure:

-

Resin Preparation:

-

Ensure the peptide synthesis up to the point of saponification is complete. The N-terminal Fmoc group may be left on or removed depending on the subsequent synthetic steps.

-

Wash the peptide-resin thoroughly with DCM and DMF to remove any residual reagents.

-

Swell the resin in the chosen solvent system (e.g., THF/water 3:1) for 30 minutes.

-

-

Saponification Reaction:

-

Prepare a fresh solution of LiOH (e.g., 0.5 M) in the chosen solvent system. The exact concentration and equivalents of LiOH need to be optimized for the specific peptide and resin. A starting point is 10-20 equivalents of LiOH relative to the resin loading.

-

Drain the swelling solvent from the resin.

-

Add the LiOH solution to the resin.

-

Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours and must be carefully monitored.

-

To monitor the reaction, a small sample of the resin can be cleaved and analyzed by HPLC-MS.

-

-

Neutralization and Washing:

-

Once the saponification is complete, drain the basic solution.

-

Wash the resin extensively with the reaction solvent (e.g., THF/water), followed by DMF and DCM.

-

To ensure complete neutralization, wash the resin with a dilute aqueous acid solution (e.g., 1 M HCl), followed by water until the pH is neutral.

-

Finally, wash the resin with DMF and DCM and dry under vacuum if it is to be stored before the next step.

-

-

Subsequent Steps: The deprotected side-chain carboxylate is now available for on-resin modification, such as cyclization or coupling to another molecule.

Mandatory Visualizations

Caption: Experimental workflow for Fmoc-SPPS using Fmoc-Glu(OMe)-OH for on-resin modification.

Caption: Logical relationship comparing standard and orthogonal strategies for glutamic acid incorporation.

References

Application Notes and Protocols for the Incorporation of H-Glu(OMe)-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH) into peptide sequences. This document outlines the strategic importance of this building block in peptide synthesis, offers detailed protocols for its use in both solid-phase and liquid-phase synthesis, and presents quantitative data to inform experimental design.

Introduction to H-Glu(OMe)-OH in Peptide Synthesis

L-Glutamic acid γ-methyl ester is a valuable derivative of glutamic acid for peptide synthesis. The methyl ester group serves as a protecting group for the γ-carboxyl function of the glutamic acid side chain. This protection prevents unwanted side reactions during peptide chain elongation, such as the formation of pyroglutamate or branching of the peptide chain. The use of H-Glu(OMe)-OH, typically in its Nα-Fmoc protected form (Fmoc-Glu(OMe)-OH), allows for the controlled and efficient incorporation of glutamic acid residues into a target peptide sequence.[1][2]

The C-terminal methyl ester modification can also be a critical feature for the biological activity of certain peptides. It can increase the peptide's hydrophobicity, which may enhance membrane permeability and stability.[3][4][] A notable example is the yeast mating pheromone, a-factor, where the C-terminal methyl ester is essential for its biological function.[3][4]

Data Presentation: Quantitative Analysis of H-Glu(OMe)-OH Incorporation

The efficiency of incorporating Fmoc-Glu(OMe)-OH can be influenced by the choice of coupling reagent and the synthesis method. Below is a summary of typical yields and purities obtained under different conditions.

| Synthesis Method | Coupling Reagent | Peptide Sequence Example | Crude Purity (%) | Overall Yield (%) | Reference |

| Solid-Phase Peptide Synthesis (SPPS) | HBTU/HOBt/DIEA | Model Peptide | >90 | ~70-80 | General SPPS knowledge |

| Solid-Phase Peptide Synthesis (SPPS) | HATU/HOAt/DIEA | Difficult Sequence | >95 | ~60-75 | General SPPS knowledge |

| Liquid-Phase Peptide Synthesis (LPPS) | DCC/HOSU | Z-Glu(OMe)-Xaa | 97.1 | High (industrial scale) | [6] |

Note: Yields and purities are sequence-dependent and can be affected by factors such as steric hindrance and aggregation. The data presented are illustrative and may vary.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing Glu(OMe)

This protocol describes the manual synthesis of a model pentapeptide (e.g., Tyr-Ala-Glu(OMe)-Phe-Gly) on a Rink Amide resin using Fmoc chemistry.

Materials:

-

Rink Amide resin (0.5 mmol/g substitution)

-

Fmoc-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Glu(OMe)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)

-

Coupling reagents: HBTU, HOBt, HATU, HOAt

-

Activator base: N,N-Diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

HPLC grade acetonitrile and water

Procedure:

-

Resin Swelling and Preparation:

-

Place the Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.

-

Drain the DMF.

-

-

Fmoc Deprotection (First Amino Acid):

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of the First Amino Acid (Fmoc-Gly-OH):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

-

Pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling (a negative test is indicated by a yellow color). If the test is positive (blue), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Peptide Chain Elongation (Cycles for Phe, Glu(OMe), Ala, Tyr):

-

Fmoc Deprotection: Repeat step 2.

-

Coupling: Repeat step 3 with the corresponding Fmoc-amino acid (Fmoc-Phe-OH, Fmoc-Glu(OMe)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH). For sterically hindered couplings, HATU/HOAt can be used instead of HBTU/HOBt for higher efficiency.

-

-

Final Fmoc Deprotection:

-

After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-